Benzyl (R)-2-(Cyanomethyl)-3-oxopiperazine-1-carboxylate
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Overview
Description
Benzyl ®-2-(Cyanomethyl)-3-oxopiperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring, a cyanomethyl group, and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-2-(Cyanomethyl)-3-oxopiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl chloroformate and cyanomethyl reagents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Benzyl ®-2-(Cyanomethyl)-3-oxopiperazine-1-carboxylate would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Benzyl ®-2-(Cyanomethyl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyanomethyl groups using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Benzyl ®-2-(Cyanomethyl)-3-oxopiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl ®-2-(Cyanomethyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Benzyl ®-2-(Cyanomethyl)-3-oxopiperazine-1-carboxylate can be compared to other piperazine derivatives, such as:
- Benzyl ®-2-(Hydroxymethyl)-3-oxopiperazine-1-carboxylate
- Benzyl ®-2-(Aminomethyl)-3-oxopiperazine-1-carboxylate
Uniqueness
- The presence of the cyanomethyl group in Benzyl ®-2-(Cyanomethyl)-3-oxopiperazine-1-carboxylate distinguishes it from other similar compounds. This group can significantly influence the compound’s reactivity and interactions with biological targets, making it unique in its applications and potential uses.
This detailed article provides a comprehensive overview of Benzyl ®-2-(Cyanomethyl)-3-oxopiperazine-1-carboxylate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H15N3O3 |
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Molecular Weight |
273.29 g/mol |
IUPAC Name |
benzyl (2R)-2-(cyanomethyl)-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C14H15N3O3/c15-7-6-12-13(18)16-8-9-17(12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6,8-10H2,(H,16,18)/t12-/m1/s1 |
InChI Key |
YVNBMPWASZJKBG-GFCCVEGCSA-N |
Isomeric SMILES |
C1CN([C@@H](C(=O)N1)CC#N)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(C(C(=O)N1)CC#N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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